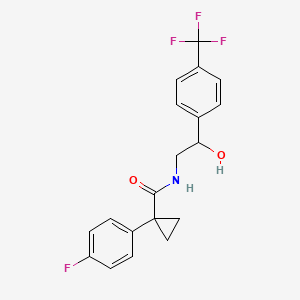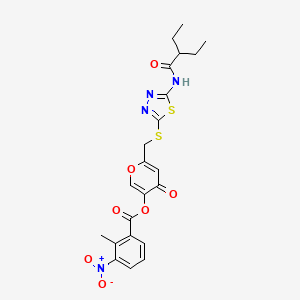
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C22H22N4O7S2 and its molecular weight is 518.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Nitric Oxide Synthase
Research has identified thiadiazoline and pyrazoline derivatives, related to the compound , as inhibitors of nitric oxide synthase (NOS), particularly the inducible and neuronal isoforms. These studies have synthesized novel derivatives combining thiadiazoline or pyrazoline with carboxamide or carbothioamide moieties, revealing structure-activity relationships and indicating potential therapeutic applications in diseases where NOS modulation is relevant (Arias et al., 2018).
Antimicrobial Activity
Another aspect of research into related thiadiazole derivatives focuses on their antimicrobial properties. Compounds synthesized from reactions involving thiadiazoles have shown significant in vitro activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. This includes the synthesis of triazolo-thiadiazoles with potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli, offering insights into developing new treatments for infections (Reddy et al., 2010).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles derived from similar chemical frameworks have been investigated for their antioxidant and anticancer activities. These compounds exhibited significant cytotoxic effects on cancer cell lines, including hepatocellular carcinoma cells, through mechanisms involving apoptosis induction and cell cycle arrest. Such findings highlight the potential of thiadiazole derivatives in cancer therapy, providing a foundation for further exploration of their therapeutic benefits (Sunil et al., 2010).
Fungicidal Activity
Research into thiadiazoles has also extended to their fungicidal properties, with specific compounds demonstrating significant activity against agricultural pathogens like Rhizoctonia solani. This opens up possibilities for their application in agriculture, particularly in the development of new fungicides to combat crop diseases and enhance food security (Chen et al., 2000).
Antimicrobial and Antifungal Activities
Thiadiazole derivatives, related to the compound in focus, have been synthesized and tested for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit moderate to significant activities against bacteria and fungi, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new antimicrobial substances that can address the rising challenge of antibiotic resistance (Vinusha et al., 2015).
特性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUQAGBPQCPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)
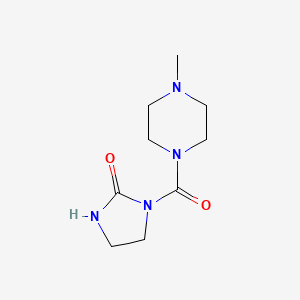
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
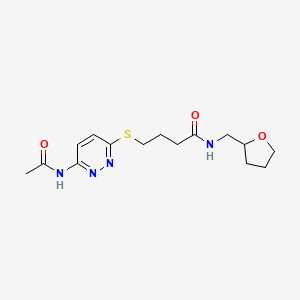
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
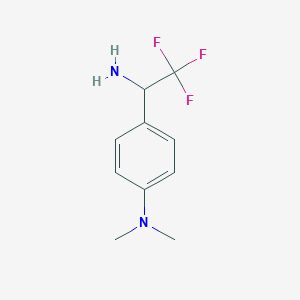
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)
